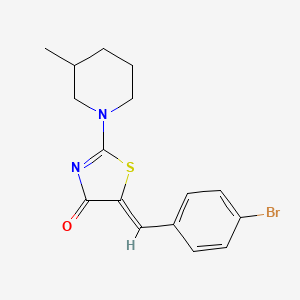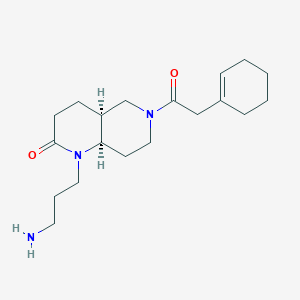
(3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride, also known as IPPH, is a novel psychoactive substance that belongs to the class of cathinones. It is a synthetic compound that is structurally similar to other stimulants such as methylphenidate and cocaine. IPPH has gained popularity among researchers in recent years due to its potential therapeutic applications and its ability to enhance cognitive function.
Mechanism of Action
(3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride works by increasing the levels of dopamine and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, attention, and motivation. By increasing their levels, (3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride can improve cognitive function and enhance focus and concentration.
Biochemical and Physiological Effects:
(3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride has been shown to have a number of biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause vasoconstriction. It also stimulates the release of glucose and fatty acids, which can provide the body with energy.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride in lab experiments is its ability to enhance cognitive function and improve memory. This can be useful in a number of research settings, such as studying the effects of drugs on cognitive function. However, one of the limitations of using (3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride is its potential for abuse. Researchers must take care to ensure that it is not misused or abused in any way.
Future Directions
There are a number of future directions for research on (3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride. One area of interest is its potential use in the treatment of ADHD. Studies have shown that (3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride can improve cognitive function and attention in individuals with ADHD. Further research is needed to determine its efficacy as a treatment for this condition.
Another area of interest is its potential use in the treatment of depression and anxiety. Studies have shown that (3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride can improve mood and reduce anxiety in some individuals. Further research is needed to determine its efficacy as a treatment for these conditions.
Overall, (3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride is a promising compound that has a number of potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and its potential uses in the treatment of various conditions.
Synthesis Methods
(3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride can be synthesized through a number of methods, including the reaction of piperidine with isopropyl bromide, followed by the reaction of the resulting compound with 3,4-methylenedioxyphenylacetone. The final step involves the conversion of the intermediate product to the hydrochloride salt.
Scientific Research Applications
(3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to enhance cognitive function, improve memory, and increase focus and concentration. (3-isopropoxyphenyl)(3-piperidinyl)methanone hydrochloride has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and anxiety.
properties
IUPAC Name |
piperidin-3-yl-(3-propan-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)18-14-7-3-5-12(9-14)15(17)13-6-4-8-16-10-13/h3,5,7,9,11,13,16H,4,6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAQFNGBSAIJEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)C2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-pyridinylmethyl)phenyl]-1-(2-thienylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5481860.png)

![1-[4-(difluoromethoxy)benzyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5481865.png)
![2-(1,3-benzoxazol-2-yl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5481868.png)

![7-(4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5481876.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5481887.png)
![methyl 2-({[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5481894.png)
![5-(2,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5481928.png)
![methyl 2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5481939.png)
![N-[2-(4-morpholinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5481944.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5481950.png)